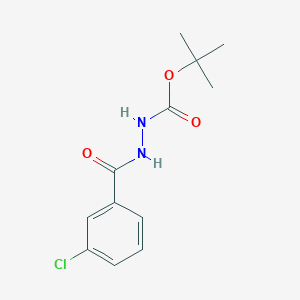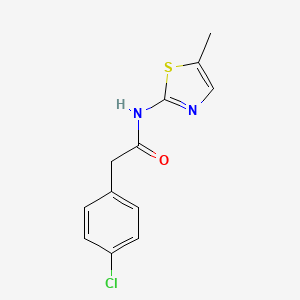![molecular formula C17H22N2S B5058731 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a synthetic compound that belongs to the family of piperazine derivatives. MeOPP has been widely studied for its potential therapeutic applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which are known to play key roles in the regulation of mood and anxiety. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been found to modulate the activity of dopamine receptors, particularly the D2 subtype, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit various biochemical and physiological effects in animal models. In neuroscience, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been found to increase the levels of serotonin and dopamine in the brain, which are known to play crucial roles in the regulation of mood, anxiety, and cognition. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been shown to decrease the levels of glutamate, which is involved in the regulation of excitatory neurotransmission.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the central nervous system. However, one limitation is its potential toxicity and side effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine. One direction is the development of novel drugs based on the chemical structure and pharmacological profile of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine, which could lead to the discovery of new therapeutic agents for the treatment of various disorders, such as depression, anxiety, and schizophrenia. Another direction is the investigation of the molecular mechanisms underlying the effects of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine on neurotransmitter systems in the brain, which could provide insights into the pathophysiology of these disorders. Finally, the exploration of the potential applications of 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine in other scientific research fields, such as oncology and immunology, could lead to the discovery of new therapeutic targets and treatment strategies.
Synthesis Methods
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with 5-methyl-2-thienylacetaldehyde, followed by cyclization with ethylene glycol and subsequent reduction with sodium borohydride. The final product is obtained through purification and isolation techniques, such as chromatography and recrystallization.
Scientific Research Applications
1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various scientific research fields. In neuroscience, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are known to play crucial roles in the regulation of mood, anxiety, and cognition. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has also been found to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
In pharmacology, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been investigated for its potential use as a drug candidate for the treatment of various disorders, such as depression, anxiety, and schizophrenia. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been shown to exhibit antidepressant and anxiolytic effects in animal models, as well as antipsychotic-like effects in schizophrenia models.
In medicinal chemistry, 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been studied for its potential use as a lead compound for the development of novel drugs with improved therapeutic profiles. 1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine has been found to possess a unique chemical structure and pharmacological profile that could be exploited for the development of new drugs with enhanced efficacy and reduced side effects.
properties
IUPAC Name |
1-(4-methylphenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-14-3-6-16(7-4-14)19-11-9-18(10-12-19)13-17-8-5-15(2)20-17/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOSMTJKGKQXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5058675.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)
![N,4-dimethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5058685.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)
![4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5058707.png)


![diethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5058738.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5058739.png)